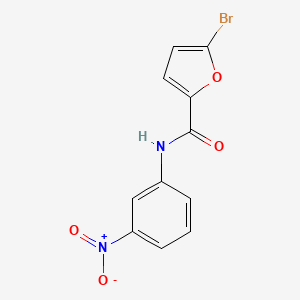
5-bromo-N-(3-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-nitrophenyl)furan-2-carboxamide: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position, which is further connected to a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(3-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the furan ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group in the 3-nitrophenyl moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Azobisisobutyronitrile (AIBN): Radical initiator for bromination.
N,N’-dicyclohexylcarbodiimide (DCC): Coupling agent for amidation.
Hydrogen gas and palladium catalyst: For reduction reactions.
Major Products:
Substitution Products: Various substituted furan derivatives.
Reduction Products: Amino derivatives of the original compound.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of new antimicrobial agents due to its structural similarity to other bioactive furan derivatives.
Pharmacological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Industry:
Material Science:
Mechanism of Action
The exact mechanism of action of 5-bromo-N-(3-nitrophenyl)furan-2-carboxamide is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups (bromine, nitro, and carboxamide). These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with similar structural features.
2-furoic acid derivatives: Compounds with a furan ring substituted at the 2-position, exhibiting various biological activities.
Uniqueness:
Properties
IUPAC Name |
5-bromo-N-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O4/c12-10-5-4-9(18-10)11(15)13-7-2-1-3-8(6-7)14(16)17/h1-6H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVIANVPZYKEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
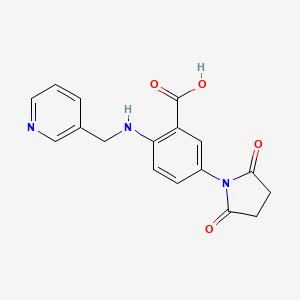
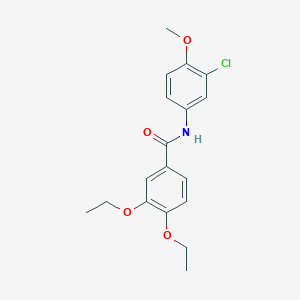
![9,12,14-trimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B5839398.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B5839406.png)
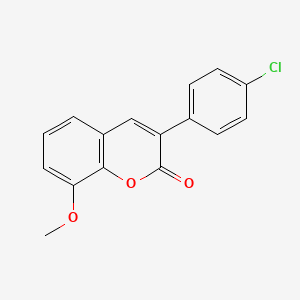
![3-(4-Chlorophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole](/img/structure/B5839413.png)
![4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide](/img/structure/B5839420.png)
![[2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B5839426.png)
![Ethyl 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B5839433.png)
![4-methyl-N-{2-[(1E)-prop-1-en-1-yl]phenyl}benzamide](/img/structure/B5839441.png)
![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-phenylbenzoate](/img/structure/B5839445.png)
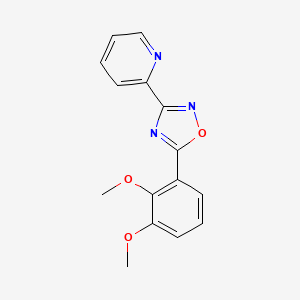
![N-(2,3-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B5839459.png)
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B5839466.png)
